Benzo[b]thiophene, 6-(trifluoromethyl)-
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Overview
Description
6-(Trifluoromethyl)benzo[b]thiophene is an organic compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The trifluoromethyl group attached to the benzene ring significantly influences the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-(Trifluoromethyl)benzo[b]thiophene involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to the desired compound with yields ranging from 58% to 96% .
Industrial Production Methods
Industrial production methods for 6-(Trifluoromethyl)benzo[b]thiophene are not extensively documented in the literature. the scalability of the microwave-assisted synthesis method suggests it could be adapted for larger-scale production with appropriate optimization of reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)benzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens and nitrating agents.
Suzuki-Miyaura Coupling: Typically involves palladium catalysts and boron reagents under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted benzothiophenes, while oxidation and reduction reactions yield different functionalized derivatives .
Scientific Research Applications
6-(Trifluoromethyl)benzo[b]thiophene has several scientific research applications:
Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)benzo[b]thiophene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, influencing biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
6-Methylbenzo[b]thiophene: Contains a methyl group instead of a trifluoromethyl group, leading to variations in electronic properties and applications.
6-Chlorobenzo[b]thiophene:
Uniqueness
6-(Trifluoromethyl)benzo[b]thiophene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity in various chemical reactions. This makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties .
Properties
IUPAC Name |
6-(trifluoromethyl)-1-benzothiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3S/c10-9(11,12)7-2-1-6-3-4-13-8(6)5-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNKGTHGGUMIHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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